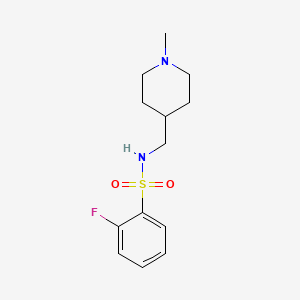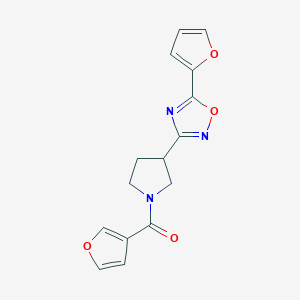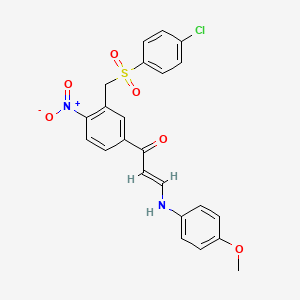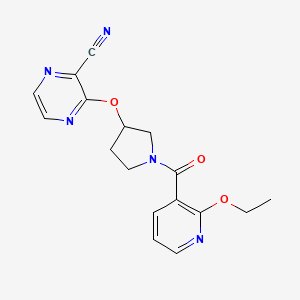![molecular formula C16H14N2OS2 B2748265 Benzo[d]thiazol-6-yl(3-(thiophen-3-yl)pyrrolidin-1-yl)methanone CAS No. 2191265-87-7](/img/structure/B2748265.png)
Benzo[d]thiazol-6-yl(3-(thiophen-3-yl)pyrrolidin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzo[d]thiazol-6-yl(3-(thiophen-3-yl)pyrrolidin-1-yl)methanone is a compound that contains a thiazole ring . Thiazoles are heterocyclic organic compounds with a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . They have been found in many potent biologically active compounds, such as antimicrobial, antifungal, antiviral, and antitumor drugs .
Synthesis Analysis
While specific synthesis methods for this compound were not found, a related compound was synthesized by mixing 4-hydroxy-1-methylquinolin-2 (1H)-one, 2-aminobenzothiazole, and 4-methoxybenzaldehyde in H2O or EtOH and stirring at 50–60 °C for 2.0 h .Molecular Structure Analysis
The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The chemical shift of the ring proton (between 7.27 and 8.77 ppm) indicates that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Physical And Chemical Properties Analysis
The compound has a melting point of >350°C . The IR (KBr) ν max is 3364, 3137, 3062, 2754, 1690, 1600, 1568, 1511, 1444, 1403, 1300, 1272, 1207, 1156, 1014, 894, 838, 808, 757, 731, 679 cm −1 . The 1 H NMR (CDCl 3) δ is 10.50 (s, 1H, NH), 9.05 (s, 1H, NH), 7.75–7.78 (d, 1H, J = 7.73 Hz), 7.67–7.70 (d, 1H, J = 7.95 Hz), 6.99–7.63 (m, 6H, ArH) .Wissenschaftliche Forschungsanwendungen
Drug-likeness and Antimicrobial Activities
A study synthesized a library of compounds involving benzo[d]thiazol derivatives and evaluated them for drug-likeness properties, antimicrobial activities against bacterial and fungal strains, and antimycobacterial activities. The in silico ADME prediction properties indicated excellent drug-likeness. Among these compounds, specific ones showed better antimycobacterial agents compared to standard drugs such as ciprofloxacin and pyrazinamide. Others were found to be excellent antifungal and antibacterial agents when compared to standard drugs like clotrimazole and ciprofloxacin (Pandya et al., 2019).
Synthesis and Antibacterial Screening
Another research focused on synthesizing novel thiazolyl pyrazole and benzoxazole derivatives, characterized by spectral and analytical data, and screened for their antibacterial activities. These synthesized compounds provided insights into the potential of benzo[d]thiazol derivatives in developing new antibacterial agents (Landage et al., 2019).
Synthesis and Antimicrobial Activity of New Pyridine Derivatives
Research into new pyridine derivatives using 2-amino substituted benzothiazoles demonstrated variable and modest activity against bacterial and fungal strains. This study highlights the versatility of benzothiazol derivatives in synthesizing compounds with potential antimicrobial applications (Patel et al., 2011).
Zukünftige Richtungen
Thiazoles have diverse biological activities and are found in many potent biologically active compounds . Therefore, they present a promising scaffold for the design and development of new compounds with various therapeutic potentials. Further studies are needed to confirm their binding with human receptors for the design and development of potent antagonists .
Wirkmechanismus
Target of Action
Similar compounds have shown activity against various targets such asLasB system , and COX-1 enzyme . These targets play crucial roles in bacterial quorum sensing and inflammation, respectively.
Mode of Action
It has been suggested that similar compounds can inhibit theLasB system , a quorum-sensing pathway in bacteria, suggesting a potential antibacterial action.
Biochemical Pathways
Inhibition of theLasB system suggests that it may interfere with bacterial communication and coordination, potentially disrupting biofilm formation and virulence production.
Result of Action
Similar compounds have shown promisingquorum-sensing inhibitory activities , suggesting potential antibacterial effects.
Eigenschaften
IUPAC Name |
1,3-benzothiazol-6-yl-(3-thiophen-3-ylpyrrolidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2OS2/c19-16(11-1-2-14-15(7-11)21-10-17-14)18-5-3-12(8-18)13-4-6-20-9-13/h1-2,4,6-7,9-10,12H,3,5,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZLYWHBBSWHXQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=CSC=C2)C(=O)C3=CC4=C(C=C3)N=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![4-(diethylamino)-N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2748190.png)




![2-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)acetonitrile](/img/structure/B2748200.png)
![N-(2,4-dimethoxyphenyl)-2-[6-fluoro-3-(4-fluorobenzoyl)-4-oxoquinolin-1-yl]acetamide](/img/structure/B2748201.png)
![Ethyl 2-[(4-phenylbenzoyl)amino]-1,3-thiazole-4-carboxylate](/img/structure/B2748203.png)